6-(4-Fluorophenyl)nicotinamide
Description
6-(4-Fluorophenyl)nicotinamide is a nicotinamide derivative featuring a fluorophenyl substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₂H₁₀FN₂O (molecular weight: 218.22 g/mol), with a pyridinecarboxylic acid backbone linked to a 4-fluorophenyl group and an amide functional group . This compound is synthesized via coupling reactions involving 6-chloronicotinoyl chloride and 4-fluoroaniline, as demonstrated in studies yielding intermediates such as N-(4-fluorophenyl)-6-chloro-nicotinamide (69) with 55% efficiency . Its structural versatility allows for diverse modifications at the sulfur-containing side chain, enabling exploration of pharmacological activities, including antiproliferative and receptor-targeting effects .
Properties
Molecular Formula |
C12H9FN2O |
|---|---|
Molecular Weight |
216.21 g/mol |
IUPAC Name |
6-(4-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9FN2O/c13-10-4-1-8(2-5-10)11-6-3-9(7-15-11)12(14)16/h1-7H,(H2,14,16) |
InChI Key |
LDEIMLGYHAIHSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Thioether-Substituted Derivatives
These derivatives replace the amide group with thioether-linked substituents, altering pharmacokinetic properties:
Key Findings :
Halogenated Analogues
Fluorine substitution at different positions or additional halogens impact binding affinity and lipophilicity:
Key Findings :
Heterocyclic Substituents
Heterocyclic moieties enhance receptor selectivity and potency:
Key Findings :
- Nitrofuran-containing 22 demonstrated reactive metabolite formation, limiting its therapeutic utility despite high potency .
- Oxadiazole-substituted 37 showed improved selectivity for kinase targets but lower synthetic yields (42–51%) .
Pharmacological Activity Comparison
Key Trends :
- Introduction of electron-withdrawing groups (e.g., cyano in 7d) enhances antiproliferative activity by 5-fold .
- Boronic ester derivatives (e.g., 53) exhibit nanomolar potency in proteasome inhibition assays, a property absent in the parent compound .
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